molecular formula C18H24N2O4S2 B4286723 N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide

N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide

Cat. No. B4286723
M. Wt: 396.5 g/mol
InChI Key: BZNLKEOGTOGLMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-4-isobutylbenzenesulfonamide, commonly known as ESI-09, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylbenzenes, which are known for their diverse biological activities.

Mechanism of Action

ESI-09 exerts its biological effects by selectively inhibiting the activity of specific signaling pathways in cells. Specifically, ESI-09 targets the activity of proteins involved in the Wnt, NF-κB, and microglial activation pathways, which are known to play critical roles in cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects
ESI-09 has been shown to have several biochemical and physiological effects in cells and animals. These effects include inhibition of cell growth and proliferation, reduction of pro-inflammatory cytokine production, improvement of cognitive function, and reduction of neuroinflammation.

Advantages and Limitations for Lab Experiments

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of specific signaling pathways, which allows researchers to study the effects of these pathways in a controlled manner. Another advantage is that ESI-09 is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers. One limitation is that ESI-09 has not yet been tested extensively in humans, which limits its potential clinical applications.

Future Directions

There are several future directions for research on ESI-09. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurological disorders. Another direction is to study its effects on other signaling pathways and its potential interactions with other drugs. Additionally, further studies are needed to determine the safety and efficacy of ESI-09 in humans.

Scientific Research Applications

ESI-09 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, ESI-09 has been shown to inhibit the growth and proliferation of cancer cells by targeting the Wnt signaling pathway. In inflammation, ESI-09 has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, ESI-09 has been shown to improve cognitive function and reduce neuroinflammation by targeting the microglial activation pathway.

properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-4-(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S2/c1-4-19-25(21,22)17-11-7-16(8-12-17)20-26(23,24)18-9-5-15(6-10-18)13-14(2)3/h5-12,14,19-20H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNLKEOGTOGLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethylsulfamoyl)phenyl]-4-(2-methylpropyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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